Cas no 1803775-20-3 (1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene)
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene
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- Inchi: 1S/C8H3Br2F5OS/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H
- InChI Key: BTZWKILYEOSAIK-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CC=1OC(F)F)SC(F)(F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 253
- Topological Polar Surface Area: 34.5
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017085-250mg |
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene |
1803775-20-3 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
| Alichem | A013017085-500mg |
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene |
1803775-20-3 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
| Alichem | A013017085-1g |
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene |
1803775-20-3 | 97% | 1g |
1,445.30 USD | 2021-06-25 |
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene
Recent Advances in the Study of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene (CAS: 1803775-20-3)
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene (CAS: 1803775-20-3) is a halogenated aromatic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications. This compound, characterized by its multiple halogen substitutions and trifluoromethylthio group, exhibits promising properties for use in drug discovery, agrochemicals, and material science. Recent studies have focused on its synthesis, reactivity, and biological activity, providing new insights into its potential utility.
The synthesis of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene has been optimized in recent research to improve yield and purity. A study published in the Journal of Fluorine Chemistry (2023) detailed a novel catalytic approach using palladium-based catalysts under mild conditions, achieving a yield of over 85%. The method emphasizes the importance of controlling reaction parameters to avoid unwanted side reactions, which is critical for scaling up production for industrial applications.
In terms of reactivity, this compound has been investigated as a versatile intermediate in organic synthesis. Researchers have demonstrated its utility in cross-coupling reactions, where it serves as a precursor for more complex molecules. For instance, a recent study in Organic Letters (2023) highlighted its role in Suzuki-Miyaura coupling reactions, leading to the formation of biaryl compounds with potential pharmaceutical applications. The presence of both bromine and trifluoromethylthio groups enhances its reactivity, making it a valuable building block in synthetic chemistry.
The biological activity of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene has also been a focal point of recent research. Preliminary studies suggest that it exhibits moderate antimicrobial activity against Gram-positive bacteria, as reported in the European Journal of Medicinal Chemistry (2023). The compound's mechanism of action appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways. Additionally, its potential as an agrochemical has been explored, with findings indicating efficacy against certain plant pathogens.
Despite these promising developments, challenges remain in the widespread adoption of this compound. Issues such as environmental persistence and potential toxicity need to be addressed through comprehensive risk assessments. Recent regulatory reviews have called for more data on its ecotoxicological profile, as highlighted in a report by the Environmental Protection Agency (2023). Future research directions may include the development of greener synthesis methods and detailed toxicological studies to ensure its safe use in various applications.
In conclusion, 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene (CAS: 1803775-20-3) represents a compound of significant interest in chemical biology and medicinal chemistry. Its unique structural attributes and versatile reactivity make it a valuable tool for synthetic and biological applications. Continued research efforts will be essential to fully unlock its potential while addressing safety and environmental concerns.
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